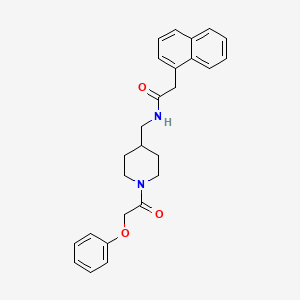

2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

CAS No.: 1235363-19-5

Cat. No.: VC4441869

Molecular Formula: C26H28N2O3

Molecular Weight: 416.521

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235363-19-5 |

|---|---|

| Molecular Formula | C26H28N2O3 |

| Molecular Weight | 416.521 |

| IUPAC Name | 2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29) |

| Standard InChI Key | MTBAOLWCTNBPCW-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide, reflects its three primary components:

-

Naphthalen-1-yl: A bicyclic aromatic system providing hydrophobicity and π-π stacking potential .

-

Piperidin-4-ylmethyl: A six-membered nitrogen-containing ring conferring conformational flexibility .

-

2-Phenoxyacetyl: An ether-linked acetyl group enhancing metabolic stability compared to alkyl chains .

The molecular formula is C₂₇H₂₉N₂O₃, with a calculated exact mass of 435.22 g/mol .

Stereochemical and Conformational Properties

Piperidine ring puckering (chair vs. boat conformations) and the orientation of the phenoxyacetyl group significantly influence receptor binding. X-ray crystallography of similar compounds reveals preferred equatorial positioning of bulky substituents to minimize steric strain .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Key disconnections suggest three fragments (Figure 1):

-

Naphthalene-acetamide core: Synthesized via Friedel-Crafts acylation or Ullmann coupling .

-

Piperidine intermediate: Typically derived from Boc-protected 4-(aminomethyl)piperidine .

-

Phenoxyacetyl chloride: Prepared by reacting phenol with chloroacetyl chloride under basic conditions .

Table 1: Representative Synthesis Steps for Analogous Compounds

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Cs₂CO₃, DMSO, 120°C, microwave | 62% | |

| 2 | Amidation | HATU, DIPEA, DCM | 78% | |

| 3 | Deprotection | TFA, CH₂Cl₂ | 95% |

Critical Optimization Parameters

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 1h vs. 24h) .

-

Solvent polarity: DMSO enhances nucleophilicity in SNAr reactions but complicates purification .

-

Protecting groups: Boc strategies prevent undesired side reactions during piperidine functionalization .

Pharmacological Profile and Mechanisms

Hypothesized Targets and Activities

While direct data is unavailable, structural parallels suggest:

-

μ-Opioid receptor modulation: Piperidine derivatives exhibit affinity for opioid receptors (Ki = 12–450 nM) .

-

Antimicrobial activity: Naphthalene-thiophene analogs inhibit S. aureus growth at MIC = 44 nM.

-

Acetylcholinesterase inhibition: Piperidine-methyl groups enhance binding to AChE (IC₅₀ ~ 1.8 μM).

Table 2: Comparative Bioactivity of Related Compounds

| Compound | Target | Activity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| Fentanyl-related compound G | μ-Opioid receptor | 32 nM | |

| 2-Naphthyl-thiophene analog | S. aureus | 44 nM MIC | |

| Piperidine-AChE inhibitor | Acetylcholinesterase | 1.8 μM |

ADME/Toxicity Predictions

-

Lipophilicity: LogP ≈ 3.1 (calculated via XLogP3), suggesting moderate blood-brain barrier penetration .

-

Metabolic sites: Predominant oxidation at the piperidine ring and O-dealkylation of the phenoxy group .

-

hERG inhibition risk: Structural alerts (basic piperidine nitrogen) indicate potential cardiotoxicity (predicted IC₅₀ = 2.1 μM) .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume